molecular formula C12H13N B15071799 2-(Aminomethyl)-5-methylnaphthalene

2-(Aminomethyl)-5-methylnaphthalene

Cat. No.: B15071799
M. Wt: 171.24 g/mol
InChI Key: RLGWDTIDXXGSOX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with an aminomethyl group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methylnaphthalene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

2-(Aminomethyl)-5-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methyl group at the fifth position.

    5-Methylnaphthalene-2-carboxaldehyde: Contains a formyl group instead of an aminomethyl group.

    2-(Aminomethyl)-naphthoquinone: An oxidized derivative with a quinone structure.

Uniqueness

2-(Aminomethyl)-5-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis, research, and industry.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(5-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8,13H2,1H3

InChI Key

RLGWDTIDXXGSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CN

Origin of Product

United States

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